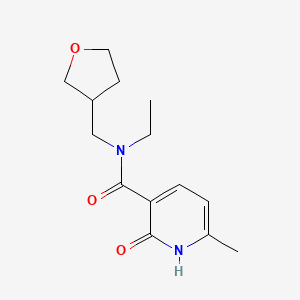
(2S)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been investigated. In
Mecanismo De Acción
The mechanism of action of ((2S)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide is not fully understood, but it is believed to act as an inhibitor of DPP-4. DPP-4 is an enzyme that cleaves incretin hormones, which are involved in the regulation of glucose metabolism. By inhibiting DPP-4, ((2S)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide may increase the levels of incretin hormones, leading to improved glucose regulation.
Biochemical and Physiological Effects:
((2S)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit DPP-4, and in vivo studies have shown that it can improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. Other studies have investigated the compound's effects on cellular pathways and signaling, including its ability to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ((2S)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide in lab experiments is its potential as a tool for studying the role of DPP-4 in various physiological processes. Its ability to inhibit DPP-4 may also make it a useful tool for studying the regulation of glucose metabolism. However, one limitation of using this compound is its potential toxicity, as with any chemical compound. Careful handling and appropriate safety measures should be taken when working with ((2S)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide in the lab.
Direcciones Futuras
There are many potential future directions for research on ((2S)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide. One area of research is the development of new drugs based on the compound's structure and mechanism of action. Another area of research is the study of the compound's effects on various cellular pathways and signaling, as well as its potential as a tool for studying the role of DPP-4 in various physiological processes. Additionally, the compound's potential as an imaging agent for use in diagnostic procedures could be explored. Overall, there is much potential for further research on ((2S)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide and its applications in scientific research.
Métodos De Síntesis
((2S)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide has been synthesized through various methods, including a one-pot reaction and a multi-step synthesis. In the one-pot reaction, 2-bromo-5-thiophen-2-yl-1,2-oxazole was reacted with 2-aminobenzophenone in the presence of a palladium catalyst to form the desired compound. In the multi-step synthesis, 2-bromo-5-thiophen-2-yl-1,2-oxazole was first reacted with potassium tert-butoxide to form the corresponding oxazole anion, which was then reacted with 2-aminobenzophenone to form the desired compound.
Aplicaciones Científicas De Investigación
((2S)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide has been studied for its potential applications in scientific research. One area of research has been in the development of new drugs for the treatment of various diseases. For example, ((2S)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide has been investigated as a potential inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels and is a target for the treatment of type 2 diabetes. Other areas of research include the development of new imaging agents and the study of the compound's effects on cellular pathways and signaling.
Propiedades
IUPAC Name |
(2S)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c18-16(21)13-8-10-4-1-2-5-12(10)20(13)17(22)11-9-14(23-19-11)15-6-3-7-24-15/h1-7,9,13H,8H2,(H2,18,21)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFNBVHZVXPQKZ-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)C3=NOC(=C3)C4=CC=CS4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(C2=CC=CC=C21)C(=O)C3=NOC(=C3)C4=CC=CS4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)-2,3-dihydroindole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol](/img/structure/B7572755.png)
![1-(2-fluorophenyl)-N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]methanesulfonamide](/img/structure/B7572756.png)
![2-[3-(2-Fluorophenyl)-6-oxopyridazin-1-yl]acetonitrile](/img/structure/B7572757.png)
![6-[2-(1-pyrazol-1-ylpropan-2-ylamino)ethoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7572766.png)

![3-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methylamino]-N-(6-methylpyridin-2-yl)propanamide](/img/structure/B7572786.png)
![4-[(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]benzamide](/img/structure/B7572790.png)

![S-[4-[[(E)-3-(1,3-thiazol-2-yl)prop-2-enoyl]amino]phenyl] N,N-dimethylcarbamothioate](/img/structure/B7572796.png)
![(3S)-1-[4-fluoro-2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol](/img/structure/B7572804.png)
![N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]pyrrolidin-3-yl]methyl]-6-methylpyridin-2-amine](/img/structure/B7572810.png)
![N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7572816.png)

